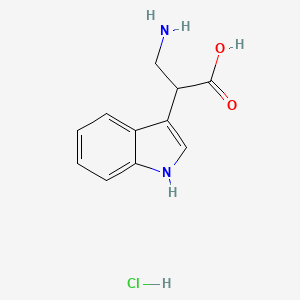

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It also belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringc1ccc2c(c1)c(c[nH]2)CC@@HO)N . The InChI representation is InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 .

Scientific Research Applications

Antimicrobial Activity

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride, when synthesized into Schiff bases, exhibits significant antimicrobial activity. This is evident from a study by Radhakrishnan, Balakrishnan, and Selvaraj (2020), who found that Schiff bases derived from Tryptophan and various aldehydes, including compounds related to 3-Amino-2-(1H-indol-3-yl)propanoic acid, showed remarkable antibacterial and antifungal activities, as well as anti-tubercular properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Crystal Structure and Pharmaceutical Applications

The compound has been used in crystallography to understand its interactions in crystal structures. Li, Liang, and Tai (2009) studied its crystal structure, which is stabilized by hydrogen bonds. This research has implications for its use in pharmaceutical and food industries due to the role of amino acids in physiological and biochemical functionalities (Li, Liang, & Tai, 2009).

Corrosion Inhibition

Another important application of derivatives of 3-Amino-2-(1H-indol-3-yl)propanoic acid is in corrosion inhibition. Vikneshvaran and Velmathi (2017) showed that Schiff bases derived from L-Tryptophan, including compounds similar to 3-Amino-2-(1H-indol-3-yl)propanoic acid, have good inhibition efficiency on the corrosion of stainless steel in acidic environments (Vikneshvaran & Velmathi, 2017).

Applications in Polymers

The compound has also been used in the synthesis of polymers. Balakrishnan and Radhakrishnan (2020) synthesized conducting polymers by doping polyaniline chloride with Schiff bases derived from compounds related to 3-Amino-2-(1H-indol-3-yl)propanoic acid, showing potential applications in removing heavy metal ions (Balakrishnan & Radhakrishnan, 2020).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target . The interaction often involves the indole nucleus, which is a common feature in many biologically active compounds .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological system in which it is active .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10;/h1-4,6,8,13H,5,12H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWLZMCHAGCCMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)

![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)

![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)